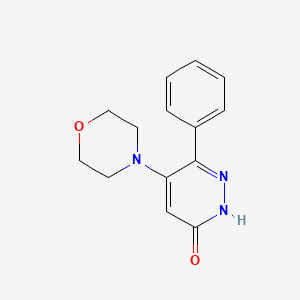

5-morpholino-6-phenyl-3(2H)-pyridazinone

Description

Historical Context and Evolution of Pyridazinone Derivatives in Medicinal Chemistry

The journey of pyridazinone derivatives in medicinal chemistry has been marked by continuous discovery and development. researchgate.net Early research into this class of compounds laid the groundwork for the synthesis and investigation of numerous analogs. Over the years, chemists have developed various synthetic strategies to access a wide range of substituted pyridazinones, expanding the chemical space for drug discovery. nih.gov

The evolution of pyridazinone-based drugs has seen a shift from broad-spectrum bioactive molecules to more selective and potent agents. This progression has been driven by a deeper understanding of structure-activity relationships (SAR) and the identification of specific molecular targets. The development of pyridazinone derivatives has been a subject of intensive research due to their wide spectrum of biological activities and therapeutic applications. researchgate.net

Overview of Diverse Biological Activities Associated with the Pyridazinone Scaffold

The pyridazinone scaffold is associated with a remarkable diversity of biological activities, making it a valuable template for drug design. nih.gov These activities stem from the ability of pyridazinone derivatives to interact with various enzymes and receptors in the body. The following table summarizes some of the key pharmacological activities reported for pyridazinone derivatives:

| Biological Activity | Description | Key Molecular Targets/Mechanisms of Action |

| Anti-inflammatory & Analgesic | Reduction of inflammation and pain. | Inhibition of cyclooxygenase (COX) enzymes, phosphodiesterase-4 (PDE-4). sarpublication.com |

| Cardiovascular | Effects on the heart and blood vessels, including inotropic, vasodilatory, and antihypertensive actions. | Inhibition of phosphodiesterase III (PDEIII). mdpi.com |

| Anticancer | Inhibition of cancer cell growth and proliferation. | Targeting various kinases and other signaling pathways involved in cancer. asianpubs.org |

| Antimicrobial | Activity against bacteria and fungi. | Varies depending on the specific derivative and microbial target. |

| Anticonvulsant | Prevention or reduction of the severity of epileptic seizures. | Modulation of ion channels or neurotransmitter systems. |

| Antiviral | Inhibition of viral replication. | Targeting viral enzymes or host factors essential for viral life cycle. |

| Antiplatelet | Inhibition of platelet aggregation, which can help prevent blood clots. | Varies depending on the specific derivative. nih.gov |

| Antihypertensive | Lowering of high blood pressure. | Vasodilation and other mechanisms. |

| Antisecretory & Antiulcer | Reduction of gastric acid secretion and protection against ulcers. | Histamine H3 receptor antagonism. researchgate.net |

Rationale for Focused Academic Inquiry into 5-morpholino-6-phenyl-3(2H)-pyridazinone and its Closely Related Analogs

While direct and extensive research specifically on this compound is not widely documented in publicly available literature, a strong rationale for its academic investigation can be constructed based on the known activities of its constituent pharmacophores and closely related analogs.

The 6-phenyl-3(2H)-pyridazinone core is a well-established scaffold with a range of biological activities, notably in the cardiovascular and anti-inflammatory domains. nih.govchemicalbook.comresearchgate.net The phenyl group at the 6-position is a common feature in many bioactive pyridazinone derivatives and is often crucial for their pharmacological effects. nih.gov

The morpholino substituent at the 5-position is also of significant interest. The marketed analgesic and anti-inflammatory drug, emorfazone (B1671226) , is a pyridazinone derivative that features a morpholino group, specifically 4-ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone. sarpublication.com The presence of the morpholino moiety in emorfazone highlights its potential to contribute to desirable pharmacological properties. sarpublication.com

Therefore, the focused academic inquiry into This compound and its analogs is likely driven by the following hypotheses:

Synergistic or Enhanced Activity: The combination of the 6-phenyl-3(2H)-pyridazinone core with a 5-morpholino substituent may lead to synergistic or enhanced biological activities, particularly in the areas of analgesia and inflammation.

Novel Pharmacological Profile: The unique substitution pattern of this compound could result in a novel pharmacological profile, potentially with improved efficacy, selectivity, or a better safety profile compared to existing pyridazinone derivatives. Structure-activity relationship (SAR) studies of related compounds have shown that modifications at various positions of the pyridazinone ring can significantly influence their biological activity. nih.gov

Exploration of Structure-Activity Relationships: The synthesis and evaluation of this compound and its analogs would contribute to a deeper understanding of the structure-activity relationships of pyridazinone derivatives. This knowledge is crucial for the rational design of new and more effective therapeutic agents.

In essence, the investigation of this compound represents a logical step in the exploration of the vast chemical and pharmacological potential of the pyridazinone scaffold. By combining two moieties with known biological relevance, researchers aim to discover new compounds with valuable therapeutic properties.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-morpholin-4-yl-3-phenyl-1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O2/c18-13-10-12(17-6-8-19-9-7-17)14(16-15-13)11-4-2-1-3-5-11/h1-5,10H,6-9H2,(H,15,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPGKEXDMJHWKLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC(=O)NN=C2C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Strategies for 5 Morpholino 6 Phenyl 3 2h Pyridazinone and Congeneric Molecules

Convergent and Linear Synthetic Approaches to the Pyridazinone Core

The construction of the pyridazinone scaffold, a key structural motif in many pharmacologically active compounds, can be achieved through either linear or convergent synthetic strategies. scholarsresearchlibrary.com

| Strategy | Description | Advantages | Disadvantages |

| Linear Synthesis | Step-by-step, sequential construction of the molecule from a single starting material. chemistnotes.com | Simpler to plan and execute for less complex molecules. fiveable.me | Overall yield drops significantly with each additional step; failures in early steps impact the entire sequence. wikipedia.orguniurb.it |

| Convergent Synthesis | Independent synthesis of key fragments followed by their assembly. wikipedia.orgscholarsresearchlibrary.com | Higher overall efficiency and yield; allows for parallel synthesis of fragments, saving time. chemistnotes.comfiveable.me | May require more complex planning for the fragment coupling reactions. |

The most common and classical method for constructing the pyridazinone ring is through a cyclocondensation reaction. researchgate.net This typically involves the reaction of a 1,4-dicarbonyl compound or a functional equivalent with a hydrazine (B178648) derivative. nih.gov

A primary route for synthesizing 6-substituted-3(2H)-pyridazinones involves the condensation of a γ-ketoacid with hydrazine hydrate (B1144303). nih.govresearchgate.net For the 6-phenyl-pyridazinone core, the reaction starts with a γ-ketoacid like 4-oxo-4-phenylbutanoic acid. The reaction proceeds through the formation of an intermediate hydrazone, which then undergoes intramolecular cyclization and dehydration to yield the more stable 6-phenyl-4,5-dihydropyridazin-3(2H)-one. scispace.com Subsequent dehydrogenation or oxidation, often using reagents like bromine in acetic acid, introduces the double bond to form the aromatic pyridazinone ring. nih.gov

General Cyclocondensation Scheme:

Reactant 1: γ-Ketoacid (e.g., 4-oxo-4-phenylbutanoic acid)

Reactant 2: Hydrazine hydrate (NH₂NH₂·H₂O)

Product: 6-phenyl-4,5-dihydropyridazin-3(2H)-one

Followed by Oxidation: 6-phenyl-3(2H)-pyridazinone

Once the pyridazinone core is formed, its strategic functionalization is crucial for introducing desired substituents and building molecular diversity. The pyridazinone ring can be functionalized at various positions through several chemical transformations. researchgate.net

Late-stage functionalization is an efficient strategy for diversifying a common pyridazinone scaffold. rsc.orgnih.gov This can include:

Halogenation: Introducing halogen atoms (e.g., Cl, Br) at specific positions on the ring, which can then serve as handles for further cross-coupling or nucleophilic substitution reactions.

Nitration: The introduction of a nitro group, which can act as a good leaving group for nucleophilic substitution, is a key step in the synthesis of compounds like 5-morpholino-6-phenyl-3(2H)-pyridazinone. sci-hub.se

C-H Functionalization: Modern synthetic methods allow for the direct functionalization of carbon-hydrogen bonds. Using the pyridazinone moiety as an internal directing group, various substituents (aryl, alkyl, thio, etc.) can be introduced with high selectivity, offering an efficient way to generate novel analogues. rsc.orgnih.gov

| Functionalization Method | Reagents/Conditions | Purpose |

| Halogenation | PCl₅/POCl₃ or Br₂/AcOH | Creates reactive sites for subsequent substitution or coupling reactions. |

| Nitration | HNO₃/H₂SO₄ | Introduces a nitro group that can be a versatile leaving group. sci-hub.se |

| C-H Arylation | Palladium catalysts, aryl halides | Directly forms C-C bonds, adding complexity in a single step. rsc.org |

| Nucleophilic Substitution | Nucleophiles (e.g., amines, alkoxides) | Replaces a leaving group (like a halogen or nitro group) with a new functional group. sci-hub.semdpi.com |

Specific Chemical Synthesis of this compound

A plausible and efficient synthetic route to this compound is a multi-step linear process that combines heterocycle formation with strategic functionalization.

Step 1: Synthesis of 6-phenyl-4,5-dihydropyridazin-3(2H)-one: The synthesis begins with the cyclocondensation of 4-oxo-4-phenylbutanoic acid with hydrazine hydrate in a suitable solvent like ethanol, which upon heating yields the dihydropyridazinone intermediate. nih.govscispace.com

Step 2: Aromatization: The dihydropyridazinone is oxidized to the corresponding aromatic 6-phenyl-3(2H)-pyridazinone. This can be achieved using various oxidizing agents. nih.gov

Step 3: Functionalization at C5: A key step is the introduction of a suitable leaving group at the 5-position of the ring. This is often accomplished through chlorination using reagents like phosphorus oxychloride (POCl₃) to yield 5-chloro-6-phenyl-3(2H)-pyridazinone. A similar approach involves nitration to produce a 5-nitro derivative, which also serves as an excellent substrate for nucleophilic substitution. sci-hub.se

Step 4: Nucleophilic Aromatic Substitution: The final step involves the reaction of the 5-chloro or 5-nitro-6-phenyl-3(2H)-pyridazinone with morpholine. mdpi.com The nitrogen atom of the morpholine acts as a nucleophile, displacing the chloride or nitro group to form the target compound, this compound. sci-hub.semdpi.com

Methodologies for Derivatization and Scaffold Exploration

The this compound scaffold is a versatile platform for further chemical modification to explore structure-activity relationships. rsc.org Derivatization can be systematically performed on the morpholine ring and the phenyl group.

| Starting Material | Reagent | Resulting C5-Substituent |

| 5-chloro-6-phenyl-3(2H)-pyridazinone | Morpholine | Morpholino |

| 5-chloro-6-phenyl-3(2H)-pyridazinone | Thiomorpholine | Thiomorpholino |

| 5-chloro-6-phenyl-3(2H)-pyridazinone | Piperidine | Piperidino |

| 5-chloro-6-phenyl-3(2H)-pyridazinone | (S)-3-methylmorpholine | (S)-3-methylmorpholino |

| 5-chloro-6-phenyl-3(2H)-pyridazinone | N-methylpiperazine | 4-methylpiperazin-1-yl |

Introducing substituents onto the phenyl ring at the 6-position is a key strategy for modulating the electronic and steric properties of the molecule. This is most efficiently achieved by altering the initial starting material rather than through late-stage functionalization of the phenyl ring.

The synthesis would begin with a substituted 4-oxo-4-phenylbutanoic acid. A variety of these γ-ketoacids can be prepared via Friedel-Crafts acylation of a substituted benzene (e.g., toluene, anisole, fluorobenzene) with succinic anhydride. scispace.com By using different substituted benzenes, a corresponding series of 6-aryl-3(2H)-pyridazinone derivatives can be synthesized, each bearing a different substitution pattern on the phenyl ring.

| Substituted Benzene Starting Material | Resulting γ-Ketoacid | Final 6-Aryl Group |

| Benzene | 4-oxo-4-phenylbutanoic acid | Phenyl |

| Toluene | 4-(4-methylphenyl)-4-oxobutanoic acid | 4-methylphenyl (p-tolyl) |

| Anisole | 4-(4-methoxyphenyl)-4-oxobutanoic acid | 4-methoxyphenyl |

| Fluorobenzene | 4-(4-fluorophenyl)-4-oxobutanoic acid | 4-fluorophenyl |

| Chlorobenzene | 4-(4-chlorophenyl)-4-oxobutanoic acid | 4-chlorophenyl |

This approach allows for the systematic introduction of electron-donating or electron-withdrawing groups at various positions on the phenyl ring, providing a powerful tool for fine-tuning the molecule's properties.

N-Substitution Chemistry on the Pyridazinone Lactam Nitrogen (Position 2)

The lactam nitrogen at position 2 of the 6-phenyl-3(2H)-pyridazinone core is a key site for chemical modification, allowing for the introduction of a diverse array of substituents to modulate the physicochemical and pharmacological properties of the parent molecule. The presence of a lone pair of electrons on this nitrogen atom makes it nucleophilic and amenable to reactions with various electrophiles, most commonly through N-alkylation and N-acylation reactions.

Research on analogous 6-phenyl-3(2H)-pyridazinone structures has demonstrated the feasibility of introducing various side chains at the N-2 position. These modifications are often pursued to enhance biological activity and explore structure-activity relationships (SAR). For instance, a series of 6-phenyl-3(2H)-pyridazinon-2-propionamide derivatives have been synthesized to improve analgesic and anti-inflammatory profiles while reducing gastrointestinal toxicity. nih.gov This was achieved by reacting the parent pyridazinone with a suitable propionamide precursor.

In a typical N-alkylation reaction, the pyridazinone is treated with an alkyl halide in the presence of a base. The base, such as potassium carbonate, facilitates the deprotonation of the lactam nitrogen, generating a more potent nucleophile that subsequently attacks the electrophilic carbon of the alkyl halide. This versatile method allows for the introduction of simple alkyl groups, as well as more complex moieties.

For example, studies have shown the successful synthesis of 2-propyl and 2-benzyl derivatives of 6-substituted pyridazin-3(2H)-ones. nih.gov Furthermore, the introduction of moieties like an arylpiperazinyl alkyl chain has been explored, leading to compounds with significant analgesic properties. sarpublication.com The synthesis of 2-{[3-(2-methylphenoxy)-6-oxopyridazin-1(6H)-yl]methyl}-1H-isoindole-1,3(2H)-dione highlights the possibility of incorporating more complex and sterically demanding groups at the N-2 position. nih.gov

The table below summarizes representative examples of N-substitution on the 6-substituted-3(2H)-pyridazinone ring, showcasing the diversity of functional groups that can be introduced.

| Parent Compound Structure | Reagents and Conditions | Substituent at N-2 | Resulting Compound | Reference |

| 6-(o-tolyloxy)pyridazin-3(2H)-one | Propyl halide, Base | -CH₂CH₂CH₃ | 2-propyl-6-(o-tolyloxy)pyridazin-3(2H)-one | nih.gov |

| 6-phenyl-3(2H)-pyridazinone | N-(4-fluorophenyl)piperazine-1-yl-propanoyl chloride | -CO-CH₂-CH₂-N(piperazinyl)-Ph-F | 6-Phenyl-3(2H)-pyridazinon-2-yl-[4-(4-fluorophenyl)piperazinyl]propanamide | nih.govsarpublication.com |

| 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one | Benzyl halide, Base | -CH₂-Ph | 2-benzyl-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one | nih.gov |

Functionalization at Position 4 of the Pyridazinone Ring

Position 4 of the 6-phenyl-3(2H)-pyridazinone ring is another critical site for synthetic modification. This carbon atom is part of the α,β-unsaturated system of the pyridazinone core, which influences its reactivity. Functionalization at this position can significantly impact the electronic properties and biological activity of the molecule.

A common strategy for introducing substituents at position 4 involves nucleophilic substitution reactions on a precursor bearing a suitable leaving group at this position. A highly effective precursor for this purpose is a 4-nitro-substituted pyridazinone. The nitro group is a strong electron-withdrawing group and a good leaving group, facilitating its displacement by a variety of nucleophiles.

For instance, in a study on 5-acetyl-2-methyl-6-phenyl-3(2H)-pyridazinone derivatives, a 4-nitro derivative served as a key intermediate for the synthesis of new analogs. sci-hub.se The 4-nitro group was readily substituted by a chloro group upon treatment with hydrochloric acid. sci-hub.se This 4-chloro derivative can then potentially undergo further nucleophilic substitutions or palladium-catalyzed cross-coupling reactions.

Furthermore, the 4-nitro group can be displaced by sulfur-based nucleophiles. For example, treatment of the 4-nitro-5-acetyl-2-methyl-6-phenyl-3(2H)-pyridazinone with sodium methanethiolate resulted in the formation of the corresponding 4-methylthio derivative in good yield. sci-hub.se The resulting methylthio group can be further oxidized to a methylsulfinyl or methylsulfonyl group using reagents like hydrogen peroxide in acetic acid, offering additional avenues for structural diversification. sci-hub.se

These transformations highlight the utility of a 4-nitro-pyridazinone intermediate for introducing a range of functional groups at the C-4 position, thereby enabling a detailed exploration of the structure-activity relationship.

The following table presents examples of functionalization at position 4 of a congeneric 5-acetyl-2-methyl-6-phenyl-3(2H)-pyridazinone.

| Starting Material | Reagents and Conditions | Substituent at C-4 | Product | Reference |

| 5-Acetyl-2-methyl-4-nitro-6-phenyl-3(2H)-pyridazinone | 6 M Hydrochloric acid, Acetone, reflux | -Cl | 5-Acetyl-4-chloro-2-methyl-6-phenyl-3(2H)-pyridazinone | sci-hub.se |

| 5-Acetyl-2-methyl-4-nitro-6-phenyl-3(2H)-pyridazinone | Sodium methanethiolate, Ethanol/water | -SCH₃ | 5-Acetyl-2-methyl-4-methylthio-6-phenyl-3(2H)-pyridazinone | sci-hub.se |

| 5-Acetyl-2-methyl-4-methylthio-6-phenyl-3(2H)-pyridazinone | Hydrogen peroxide, Acetic acid | -SOCH₃ | 5-Acetyl-2-methyl-4-methylsulfinyl-6-phenyl-3(2H)-pyridazinone | sci-hub.se |

| 5-Acetyl-2-methyl-4-methylsulfinyl-6-phenyl-3(2H)-pyridazinone | Hydrogen peroxide, Acetic acid | -SO₂CH₃ | 5-Acetyl-2-methyl-4-methylsulfonyl-6-phenyl-3(2H)-pyridazinone | sci-hub.se |

Structure Activity Relationship Sar Elucidation of 5 Morpholino 6 Phenyl 3 2h Pyridazinone Derivatives

Correlative Analysis of Structural Modifications and Biological Potency

The morpholine ring is a common heterocyclic motif in medicinal chemistry, often introduced to modulate the physicochemical properties of a lead compound, such as solubility, metabolic stability, and receptor affinity. nih.govnih.gov In the context of pyridazinone derivatives, the morpholine moiety at position 5 is a key determinant of the pharmacological activity. For instance, the marketed analgesic and anti-inflammatory drug emorfazone (B1671226) is a 5-morpholino-3(2H)-pyridazinone derivative, highlighting the therapeutic importance of this structural feature. sarpublication.com

Hydrogen Bonding: The oxygen atom of the morpholine ring can act as a hydrogen bond acceptor, while the nitrogen atom, depending on its substitution pattern, can also engage in hydrogen bonding. These interactions are critical for stabilizing the ligand-receptor complex.

Physicochemical Properties: The introduction of a morpholine ring generally increases the polarity and aqueous solubility of a molecule, which can lead to improved pharmacokinetic properties.

Conformational Rigidity: The chair conformation of the morpholine ring can impart a degree of conformational rigidity to the molecule, which can be advantageous for binding to a specific target by reducing the entropic penalty upon binding.

| Modification | Observed Effect on Activity | Rationale |

|---|---|---|

| Replacement with piperidine | Variable, often maintained or slightly decreased activity | Piperidine lacks the hydrogen bond accepting oxygen atom, which may be crucial for some target interactions. |

| Replacement with thiomorpholine | Generally decreased activity | The sulfur atom in thiomorpholine has different electronic and steric properties compared to the oxygen in morpholine, which can negatively impact binding. |

| Introduction of substituents on the morpholine ring | Highly dependent on the substituent and its position | Substituents can introduce steric hindrance or new interaction points, which can either enhance or diminish activity depending on the target's binding site topography. |

The phenyl ring at position 6 of the pyridazinone core is another critical determinant of biological activity. Modifications to this ring can influence the molecule's electronic properties, lipophilicity, and steric interactions with the target. The nature and position of substituents on the phenyl ring can have a profound impact on potency and selectivity. nih.gov

Electronic Effects: The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) on the phenyl ring can alter the electron density of the entire molecule, which can in turn affect its ability to interact with the target. For example, EWGs can enhance pi-pi stacking interactions with aromatic residues in the binding site.

Lipophilicity: The lipophilicity of the molecule, which is a key factor in its ability to cross cell membranes and reach its target, can be modulated by the substituents on the phenyl ring.

| Substituent | Position | Observed Effect on Activity | Rationale |

|---|---|---|---|

| Electron-withdrawing (e.g., -Cl, -NO2) | para | Often leads to increased activity | Enhances pi-pi stacking interactions and can increase binding affinity. |

| Electron-donating (e.g., -OCH3, -CH3) | para | Variable effects, can increase or decrease activity | May alter the electronic properties in a way that is either favorable or unfavorable for binding, depending on the target. |

| Bulky groups (e.g., -t-butyl) | ortho | Generally decreases activity | Can cause steric hindrance and prevent optimal binding. |

The nitrogen atom at position 2 of the pyridazinone ring is a common site for modification. The introduction of various substituents at this position can significantly impact the pharmacological profile of the molecule. These substituents can extend into different regions of the binding pocket and establish additional interactions, leading to enhanced potency and selectivity.

Alkyl Chains: The introduction of short alkyl chains can increase lipophilicity and van der Waals interactions with the target.

Aromatic and Heteroaromatic Rings: The incorporation of additional ring systems can lead to new pi-pi stacking or hydrogen bonding interactions.

Functional Groups: The addition of functional groups such as amides, esters, or ethers can introduce new hydrogen bond donors and acceptors, further anchoring the molecule in the binding site.

| N-Substituent | Observed Effect on Activity | Rationale |

|---|---|---|

| Small alkyl (e.g., -CH3, -C2H5) | Often maintains or slightly increases activity | Can fill small hydrophobic pockets in the binding site. |

| Benzyl | Can significantly increase activity | The additional phenyl ring can engage in favorable pi-pi stacking interactions. |

| (Arylpiperazinyl)alkyl | Frequently leads to potent compounds | This extended side chain can reach and interact with distant regions of the binding site, often leading to a significant increase in affinity. sarpublication.com |

Beyond the core scaffold, the introduction of substituents on the morpholine and phenyl rings, as well as on the N-substituent of the pyridazinone ring, can play a crucial role in modulating target selectivity. By carefully selecting these peripheral substituents, it is possible to design compounds that preferentially bind to one target over another, thereby reducing off-target effects and improving the therapeutic index.

For example, a substituent that forms a specific hydrogen bond with a residue present in the desired target but not in a related off-target can confer selectivity. Similarly, a substituent that introduces a steric clash with a residue in an off-target but not in the desired target can also lead to selective binding.

Conformational Preferences and Their Relationship to Pharmacological Activity

The three-dimensional conformation of a molecule is a critical determinant of its biological activity. The 5-morpholino-6-phenyl-3(2H)-pyridazinone scaffold has several rotatable bonds, which allows it to adopt a range of conformations. The bioactive conformation is the specific spatial arrangement of the molecule that is recognized by and binds to the biological target. mdpi.com

The relative orientation of the morpholine ring, the phenyl ring, and the pyridazinone core is crucial for optimal binding. Computational methods, such as molecular mechanics and quantum mechanics, can be used to predict the preferred conformations of these molecules in different environments. Experimental techniques, such as X-ray crystallography and NMR spectroscopy, can provide valuable information about the solid-state and solution-phase conformations, respectively.

Quantitative Structure-Activity Relationship (QSAR) Studies for Predictive Modeling

Quantitative structure-activity relationship (QSAR) studies are a powerful tool in medicinal chemistry for developing mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models can then be used to predict the activity of novel, unsynthesized compounds, thereby guiding the design of more potent and selective drug candidates.

For this compound derivatives, a QSAR model could be developed by calculating a set of molecular descriptors for a series of analogs with known biological activities. These descriptors can be categorized as:

Electronic Descriptors: (e.g., partial charges, dipole moment, HOMO/LUMO energies) which describe the electronic properties of the molecule.

Steric Descriptors: (e.g., molecular volume, surface area, shape indices) which describe the size and shape of the molecule.

Hydrophobic Descriptors: (e.g., logP, molar refractivity) which describe the lipophilicity of the molecule.

Topological Descriptors: (e.g., connectivity indices) which describe the connectivity of the atoms in the molecule.

Once the descriptors have been calculated, statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms can be used to build a QSAR model. A statistically significant QSAR model can provide valuable insights into the key structural features that are important for biological activity and can be used to prioritize the synthesis of new derivatives with improved pharmacological profiles.

Mechanistic Pharmacology and Biological Efficacy of 5 Morpholino 6 Phenyl 3 2h Pyridazinone

Modulatory Effects on Inflammation and Pain Pathways

Detailed experimental data on the specific effects of 5-morpholino-6-phenyl-3(2H)-pyridazinone on inflammatory and pain pathways is not available in the public domain. The pyridazinone core is generally recognized for its anti-inflammatory properties, often associated with the inhibition of key enzymes in the arachidonic acid cascade. semanticscholar.org

Cyclooxygenase (COX) Isozyme Inhibition Profiles (COX-1, COX-2)

Specific inhibitory concentrations (IC50) or percentage inhibition values for this compound against COX-1 and COX-2 enzymes have not been reported in the available literature. Many pyridazinone derivatives are known to act as non-steroidal anti-inflammatory drugs (NSAIDs) by inhibiting COX enzymes, but compound-specific data is required for a precise profile. sarpublication.comsemanticscholar.org

Lipoxygenase (LOX) Pathway Modulation

There is no specific information detailing the modulatory effects of this compound on the lipoxygenase (LOX) pathway.

Other Molecular Targets Implicated in Anti-inflammatory and Analgesic Responses

While other pyridazinone derivatives have been investigated for their action on targets such as phosphodiesterase type 4 (PDE4), research has not specified other molecular targets for this compound in the context of anti-inflammatory and analgesic responses. semanticscholar.org

Antimicrobial Spectrum and Underlying Mechanisms

The pyridazinone nucleus is a core structure in various compounds synthesized and tested for antimicrobial properties. nih.govsemanticscholar.orgunich.itresearchgate.net However, a detailed antimicrobial profile for this compound is not documented.

Antibacterial Activity Against Gram-Positive and Gram-Negative Strains

Specific data, such as minimum inhibitory concentration (MIC) values, for this compound against various Gram-positive and Gram-negative bacterial strains are not available. Studies on related compounds show a range of activities, but these cannot be directly extrapolated. biomedpharmajournal.org

Antifungal Activity Assessment

There is no specific data available from the reviewed literature concerning the antifungal activity of this compound.

Anticancer and Antiproliferative Actions

Research into the anticancer potential of the pyridazinone scaffold is an active area, with various derivatives showing promise. However, specific studies detailing the effects of this compound are not prominently available.

Inhibition of Cancer Cell Proliferation in Specific Cell Lines

While data for this compound is scarce, other pyridazinone derivatives have demonstrated antiproliferative effects against a range of human cancer cell lines. For instance, certain novel 3(2H)-pyridazinone compounds have been evaluated for their effects on human colon carcinoma HCT116 cells and gastric adenocarcinoma (AGS) cells. nih.govnih.gov Studies on other series have shown cytotoxic activity against cell lines including HeLa (cervical cancer), SKBR3 (breast cancer), A375 (skin cancer), and H1299 (lung cancer). researchgate.netsamipubco.com These findings suggest that the pyridazinone core is a viable scaffold for the development of anticancer agents, although the specific impact of a 5-morpholino substitution on this activity is not defined in the available research. nih.govnih.govunich.itresearchgate.net

Identification of Molecular Targets within Oncogenic Signaling Cascades

The molecular mechanisms underlying the anticancer effects of pyridazinone derivatives involve various oncogenic signaling pathways. nih.gov For some analogues, the anticancer activity has been linked to the inhibition of key enzymes like vascular endothelial growth factor receptor 2 (VEGFR-2), a critical mediator of angiogenesis. nih.govrsc.org Other identified molecular targets for the broader pyridazinone class include Dihydrofolate reductase (DHFR), B-RAF, Bruton tyrosine kinase (BTK), and tubulin polymerization. nih.gov Additionally, some derivatives have been shown to upregulate pro-apoptotic genes such as p53 and Bax, while downregulating the anti-apoptotic gene Bcl-2. nih.govrsc.org However, the specific molecular targets of this compound have not been explicitly identified in the reviewed literature.

Cardiovascular System Interactions

The 6-phenyl-3(2H)-pyridazinone structure is well-known for its effects on the cardiovascular system. sarpublication.comsci-hub.se Activities such as phosphodiesterase inhibition, vasodilation, and antiplatelet aggregation are commonly associated with this class of compounds.

Phosphodiesterase (PDE) Isoform Inhibitory Properties (e.g., PDE III, PDE-4, PDE-5)

Pyridazinone derivatives are widely recognized as inhibitors of phosphodiesterase (PDE) isoenzymes, which play a crucial role in cardiovascular function by regulating the intracellular levels of cyclic nucleotides like cAMP and cGMP. researchgate.netsamipubco.com

PDE III Inhibition: Inhibition of PDE III is linked to positive inotropic (increased heart contractility) and vasodilatory effects, making it a target for treating congestive heart failure. sarpublication.comnih.gov Several 4,5-dihydro-6-phenyl-3(2H)-pyridazinone derivatives have been investigated as PDE III inhibitors. researchgate.net

PDE-4 Inhibition: PDE-4 inhibitors are primarily explored for their anti-inflammatory properties, particularly in respiratory diseases, by modulating cAMP levels in inflammatory cells. nih.govmdpi.com Various pyridazinone structures have been developed and characterized as potential PDE-4 inhibitors. nih.gov

PDE-5 Inhibition: PDE-5 inhibitors enhance cGMP signaling, leading to vasodilation. nih.gov This mechanism is famously used for treating erectile dysfunction and pulmonary hypertension. nih.govnih.gov The pyridazinone scaffold has been used to develop potent and selective PDE-5 inhibitors. nih.govmdpi.com

While the general class of pyridazinones exhibits these inhibitory activities, specific data quantifying the effects of this compound on PDE-III, PDE-4, and PDE-5 are not available in the searched literature.

Direct Vasodilatory Mechanisms

The vasodilatory properties of 4,5-dihydro-6-phenylpyridazinones are well-documented. sarpublication.com This effect contributes to their antihypertensive potential. Studies on various 6-phenyl-pyridazin-3(2H)-one derivatives have confirmed their vasorelaxant activity, with some compounds showing greater potency than the reference drug hydralazine. nih.govnih.gov The mechanism is often linked to the inhibition of PDEs, which leads to relaxation of vascular smooth muscle. sarpublication.comsci-hub.se However, direct vasodilatory mechanisms specific to this compound have not been detailed.

Antiplatelet Aggregation Activity and Associated Pathways

A significant body of research has focused on the antiplatelet activity of 5-substituted-6-phenyl-3(2H)-pyridazinones. nih.govnih.gov The nature of the chemical group at the 5-position of the pyridazinone ring has been shown to be a critical determinant of both the potency of platelet aggregation inhibition and the underlying mechanism of action. nih.gov In some studies involving 6-aryl-5-oxygenated substituted pyridazinones, the antiplatelet effect was found to occur through a mechanism other than PDE III inhibition, as the compounds did not increase intracellular cAMP levels. nih.gov While the 5-substituted-6-phenyl-3(2H)-pyridazinone class is known for this activity, specific studies on the antiplatelet effects and associated pathways of the 5-morpholino derivative were not found. nih.govnih.gov

In Vitro and Preclinical Research Methodologies for 5 Morpholino 6 Phenyl 3 2h Pyridazinone

Biochemical and Biophysical Characterization of Target Interactions

The initial stages of characterizing a novel compound like 5-morpholino-6-phenyl-3(2H)-pyridazinone involve pinpointing its molecular targets and understanding the nature of the interaction. These studies are fundamental to elucidating its mechanism of action.

Enzyme Kinetic Studies for Inhibition Mechanism Determination

While specific enzyme inhibition data for this compound is not available, the methodologies to determine such characteristics are well-established. Enzyme kinetic studies would be employed to ascertain whether the compound acts as an inhibitor of a specific enzyme and to define the nature of this inhibition (e.g., competitive, non-competitive, or uncompetitive). This would involve measuring the rate of an enzymatic reaction in the presence of varying concentrations of the substrate and the inhibitor. The resulting data, often visualized using Lineweaver-Burk or Michaelis-Menten plots, would reveal key parameters such as the inhibition constant (Ki) and the type of inhibition.

Receptor Binding Assays for Affinity and Selectivity Profiling

To determine if this compound interacts with specific receptors, radioligand binding assays are a standard approach. These assays measure the affinity of the compound for a target receptor by quantifying its ability to displace a known radiolabeled ligand. The results are typically expressed as the half-maximal inhibitory concentration (IC50), which can then be used to calculate the binding affinity (Ki). A comprehensive selectivity profile would be generated by testing the compound against a panel of different receptors to identify its primary target and any potential off-target interactions. For instance, related pyridazinone derivatives have been investigated for their effects on cardiovascular systems, suggesting that receptors within this system could be potential targets.

Cell-Based Functional Assays

Following biochemical and biophysical characterization, cell-based assays are crucial for understanding how a compound affects cellular functions and signaling pathways in a more biologically relevant context.

Cell Viability and Proliferation Assays

To assess the cytotoxic potential of this compound, a variety of cell viability and proliferation assays would be conducted. Common methods include the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures metabolic activity, and the trypan blue exclusion assay, which identifies cells with compromised membrane integrity. Proliferation can be assessed by methods such as BrdU (bromodeoxyuridine) incorporation assays, which measure DNA synthesis. These studies are critical for determining a compound's therapeutic window and for identifying potential anticancer properties, an area where other pyridazinone derivatives have shown promise.

Reporter Gene Assays for Pathway Activity Assessment

Reporter gene assays are a powerful tool to determine if this compound modulates specific cellular signaling pathways. In these assays, a reporter gene (e.g., luciferase or β-galactosidase) is placed under the control of a promoter that is responsive to a particular signaling pathway. A change in the expression of the reporter gene in the presence of the compound indicates that the pathway is being activated or inhibited. This methodology allows for the high-throughput screening of a compound's effects on numerous pathways.

Protein Expression and Post-Translational Modification Analysis

To delve deeper into the molecular mechanisms, techniques like Western blotting would be employed to analyze changes in protein expression and post-translational modifications (such as phosphorylation) in response to treatment with this compound. For example, if a compound is hypothesized to inhibit a specific kinase, a Western blot using an antibody specific to the phosphorylated form of a downstream target protein could confirm this activity. This provides direct evidence of the compound's effect on cellular signaling cascades.

Intracellular Signaling Pathway Elucidation

To decipher the molecular mechanisms underlying the pharmacological effects of this compound and related pyridazinone derivatives, researchers employ a variety of in vitro techniques aimed at elucidating their impact on intracellular signaling pathways. A primary focus of this research has been on pathways related to inflammation and pain.

A key area of investigation is the cyclooxygenase (COX) and 5-lipoxygenase (LOX) pathways, which are critical in the synthesis of prostaglandins (B1171923) and leukotrienes, respectively. These molecules are potent inflammatory mediators. Studies have explored the potential of pyridazinone derivatives to dually inhibit both COX and LOX enzymes, which could offer a broader anti-inflammatory effect with a potentially improved safety profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) that primarily target COX enzymes. sarpublication.com Some research has focused on developing selective COX-2 inhibitors among pyridazinone derivatives, aiming to reduce the gastrointestinal side effects associated with non-selective COX inhibition. sarpublication.com

The antinociceptive (pain-relieving) properties of these compounds are also a significant area of study. sarpublication.com Research into the intracellular signaling pathways involved in pain perception aims to identify the specific receptors and downstream signaling cascades modulated by these pyridazinone derivatives.

Preclinical Efficacy and Pharmacodynamic Studies in Animal Models

Following in vitro characterization, promising compounds like this compound and its analogs are advanced to preclinical studies using animal models. These studies are crucial for evaluating the compound's efficacy and understanding its pharmacodynamic effects in a living organism.

In Vivo Models for Specific Disease Indications

To assess the therapeutic potential of these compounds across different disease states, researchers utilize a range of established animal models.

Inflammatory Models: A widely used model to evaluate anti-inflammatory activity is the carrageenan-induced rat paw edema model . nih.gov In this model, inflammation is induced by injecting carrageenan into the paw of a rat, causing localized swelling. The efficacy of a test compound is determined by its ability to reduce this edema compared to a control group. This model allows for the assessment of a compound's ability to suppress the acute inflammatory response.

Pain Models: The analgesic properties of pyridazinone derivatives are frequently evaluated using the phenylbenzoquinone-induced writhing assay in mice. nih.gov This model involves inducing a painful stimulus by injecting phenylbenzoquinone, which causes characteristic abdominal constrictions or "writhes." The analgesic effect of a compound is quantified by its ability to reduce the number of writhes observed. This test is a common screening tool for centrally and peripherally acting analgesics.

Biomarker Identification and Validation in Preclinical Settings

In the context of preclinical studies with this compound and its derivatives, the identification and validation of biomarkers are essential for monitoring drug activity and therapeutic response. While specific proprietary biomarker data is often not publicly disclosed, the general approach involves measuring key indicators of inflammation and pain.

In inflammatory models, such as the carrageenan-induced paw edema model, the primary biomarker is the reduction in paw volume , which serves as a direct measure of the anti-inflammatory effect. For pain models like the writhing test, the key pharmacodynamic biomarker is the frequency of writhing , which directly correlates with the level of pain experienced by the animal.

Further preclinical development would likely involve the analysis of a broader range of biomarkers, including the measurement of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and prostaglandins in tissue samples or blood plasma to provide a more detailed understanding of the compound's mechanism of action in vivo.

Data from Preclinical Studies

The following table summarizes the types of preclinical models and the key readouts used to evaluate the efficacy of pyridazinone derivatives.

| Research Area | Animal Model | Key Biomarker/Readout |

| Anti-inflammatory Activity | Carrageenan-induced rat paw edema | Reduction in paw volume |

| Analgesic Activity | Phenylbenzoquinone-induced writhing in mice | Reduction in the number of writhes |

Computational Chemistry Applications in the Study of 5 Morpholino 6 Phenyl 3 2h Pyridazinone

Molecular Docking Simulations for Ligand-Protein Binding Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 5-morpholino-6-phenyl-3(2H)-pyridazinone, docking simulations are used to forecast its binding mode within the active site of a target protein, providing critical information for rational drug design.

Docking studies are crucial for identifying the key amino acid residues that interact with the ligand. For pyridazinone derivatives, these interactions are fundamental to their biological activity. For instance, in a study of a functionalized pyridazinone inhibitor targeting the Trypanosoma cruzi proteasome, cryo-electron microscopy and computational modeling revealed specific hydrogen bond interactions. nih.govacs.org The central amide of the ligand was found to interact with the backbone NH of β5Gly228 and the side-chain phenolic hydroxyl of β5Tyr212. nih.govacs.org The pyridazinone ring itself can engage in π-stacking interactions, as observed in a study where a pyridazine ring stacked with the phenol ring of a Tyr residue within a viral capsid protein. nih.gov

These simulations help characterize the binding pocket's topology, identifying hydrophobic and hydrophilic regions that accommodate the different moieties of the ligand. The morpholino group, for example, can form hydrogen bonds, while the phenyl ring often fits into a hydrophobic pocket. The unique physicochemical properties of the pyridazine ring, such as its high dipole moment and dual hydrogen-bonding capacity, are significant factors in these interactions. nih.gov

Table 1: Examples of Critical Residue Interactions for Pyridazinone Scaffolds

| Ligand Moiety | Type of Interaction | Interacting Residue (Example) | Target Protein (Example) |

|---|---|---|---|

| Central Amide | Hydrogen Bond | β5Gly228, β5Tyr212 | L. tarentolae 20S Proteasome |

| Pyridazine Ring | π-π Stacking | Tyr197 | HRV Capsid Protein |

| Phenyl Ring | Hydrophobic Interaction | Lipophilic Pocket Residues | Various |

A primary output of molecular docking is a scoring function that estimates the binding energy or affinity of the ligand for the target protein. Lower binding energy values typically indicate a more stable ligand-protein complex and higher binding affinity. In studies involving morpholine-linked hybrid molecules, docking simulations predicted binding affinities, with one potent molecule showing a binding affinity of -8.6 kcal/mol against its target, Enoyl-ACP reductase. scispace.com Similarly, docking studies on pyridazin-3-one derivatives against the IP3 receptor correlated the binding score with the affinity of the compounds to the binding sites, illustrating the superior binding affinities of the designed compounds compared to a reference drug. nih.gov These estimated energies are vital for ranking potential drug candidates and prioritizing them for synthesis and further biological evaluation.

Homology Modeling and Structure-Based Drug Design (SBDD) Approaches

Structure-Based Drug Design (SBDD) relies on the three-dimensional structure of the biological target. When an experimental structure (from X-ray crystallography or cryo-EM) is unavailable, homology modeling can be used to construct a theoretical 3D model of the target protein. This is achieved by using the amino acid sequence of the target and a known experimental structure of a homologous protein as a template.

Once a reliable model of the target is obtained, SBDD approaches can be applied to the this compound scaffold. This involves designing derivatives that fit optimally into the binding site, making favorable interactions with key residues to enhance affinity and selectivity. nih.gov The design of tricyclic pyridazinone derivatives as rigid analogs of more flexible molecules is one such SBDD strategy, aiming to improve pharmacological properties by locking the molecule into a bioactive conformation. mdpi.comnih.gov

Molecular Dynamics Simulations for Ligand-Target Complex Stability and Conformational Dynamics

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. MD simulations are used to assess the stability of the docked pose and to study the conformational changes in both the ligand and the protein upon binding.

In a study of 6-phenylpyridazin-3(2H)-one derivatives as potential lipase inhibitors, MD simulations were performed to examine the interactions of the compounds with the target in detail. indexcopernicus.com The results from these simulations were found to be consistent with the experimental lipase inhibition effects, confirming the stability of the predicted binding modes. indexcopernicus.com By simulating the movements of atoms and molecules, MD can validate docking results and provide a more accurate understanding of the binding thermodynamics and kinetics.

Virtual Screening for Identification of Novel Scaffolds and Analogs

Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. This method is highly effective for discovering novel scaffolds and analogs of existing lead compounds.

For a compound like this compound, virtual screening can be used to explore chemical space and identify new derivatives with potentially improved properties. In one such strategy, a library of new derivatives was designed based on a known active scaffold. mdpi.com This library was then subjected to virtual screening against target isoforms to estimate the binding affinity (ΔGbinding) of each ligand. mdpi.com This process successfully identified promising candidates, including selective inhibitors for specific targets, demonstrating the power of virtual screening in accelerating the discovery of novel and potent analogs. mdpi.com

Future Research Trajectories and Unexplored Avenues for 5 Morpholino 6 Phenyl 3 2h Pyridazinone

Investigation of Novel Biological Targets and Therapeutic Indications

The established bioactivity of pyridazinone derivatives provides a strong foundation for exploring novel biological targets and expanding their therapeutic applications. While activities such as analgesia, anti-inflammatory, and cardiotonic effects are known, the precise molecular targets often remain to be fully elucidated. sarpublication.commdpi.comnih.gov Future research should pivot towards identifying and validating new protein interactions to uncover novel therapeutic indications.

Sirtuin Modulation: Recent in-silico studies have identified the 4-aryl-6-morpholino-3(2H)-pyridazinone scaffold, a close structural relative of the subject compound, as a potential starting point for developing inhibitors of Sirtuin 2 (SIRT2). gazi.edu.tr Aberrant sirtuin activity is implicated in a host of diseases, including cancer, metabolic disorders, and neurodegenerative conditions. gazi.edu.tr This initial finding strongly supports a focused investigation into the inhibitory potential of 5-morpholino-6-phenyl-3(2H)-pyridazinone and its derivatives against the entire family of sirtuins (SIRT1-7), which could open up new therapeutic avenues in oncology and neuroprotection.

Kinase Inhibition: The role of pyridazinone-based compounds as anticancer agents suggests potential interactions with key signaling pathways that regulate cell proliferation and survival. nih.gov Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) has been explored as a target for some pyridazinone derivatives. nih.gov A broader screening campaign against a panel of cancer-associated kinases is a logical next step. This could reveal novel inhibitory activities against targets like phosphoinositide 3-kinases (PI3Ks), which are central to cancer development, or other kinases involved in inflammatory and metabolic diseases. mdpi.commdpi.com

Epigenetic and Inflammatory Targets: The anti-inflammatory properties of pyridazinones could be harnessed by exploring their effects on epigenetic modifiers and inflammatory signaling molecules. ontosight.ainih.gov Targets such as phosphodiesterase 4 (PDE4), an enzyme involved in controlling inflammation, have been successfully inhibited by other pyridazinone derivatives. nih.gov Furthermore, investigating the modulation of pro-inflammatory cytokines, such as interleukin-1β (IL-1β), and their production pathways could lead to new treatments for chronic inflammatory diseases. scholarsresearchlibrary.com

| Potential Target Class | Specific Examples | Associated Therapeutic Areas |

|---|---|---|

| Sirtuins | SIRT1, SIRT2, SIRT3 | Cancer, Neurodegenerative Diseases, Metabolic Disorders |

| Protein Kinases | VEGFR-2, PI3K, Other Tyrosine Kinases | Oncology, Angiogenesis-related disorders |

| Inflammatory Enzymes | Phosphodiesterase 4 (PDE4) | COPD, Asthma, Psoriasis |

| Cytokine Pathways | IL-1β Production | Rheumatoid Arthritis, Inflammatory Bowel Disease |

Development of Advanced Synthetic Methodologies for Enhanced Diversity

To effectively probe the vast landscape of biological targets, a structurally diverse library of this compound analogs is essential. While classical synthetic routes, such as the condensation of keto acids with hydrazine (B178648) hydrate (B1144303) or nucleophilic substitution on dichloropyridazine precursors, are well-established, future efforts should focus on more advanced and efficient methodologies. nih.govasianpubs.org

High-Throughput and Combinatorial Synthesis: The adoption of high-throughput synthesis techniques and combinatorial chemistry would enable the rapid generation of large libraries of derivatives. By systematically varying the substituents on the phenyl ring and modifying the morpholino group, researchers can create a wide array of compounds for biological screening. This approach accelerates the identification of structure-activity relationships (SAR) and the optimization of lead compounds.

Novel Catalytic Methods: The exploration of novel palladium-catalyzed cross-coupling reactions could facilitate the introduction of diverse aryl and alkyl groups at various positions on the pyridazinone core, which are not easily accessible through traditional methods. scholarsresearchlibrary.com These modern synthetic tools offer greater flexibility and efficiency in scaffold modification.

Microwave-Assisted and Flow Chemistry: The use of microwave-assisted synthesis has already been shown to accelerate the preparation of certain pyridazinone derivatives. asianpubs.org A broader application of this technology, along with the adoption of flow chemistry, could significantly reduce reaction times, improve yields, and enhance the scalability and reproducibility of synthetic processes. These technologies are particularly well-suited for the rapid synthesis of compound libraries for initial screening.

Application of Artificial Intelligence and Machine Learning in Drug Discovery Pipelines

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery, offering powerful tools to accelerate the identification and optimization of new drug candidates. researchgate.netnih.gov For the this compound scaffold, these computational approaches can be applied at multiple stages of the discovery pipeline.

Predictive Modeling and QSAR: By compiling a dataset of known pyridazinone derivatives and their corresponding biological activities, ML algorithms can be trained to build robust Quantitative Structure-Activity Relationship (QSAR) models. mdpi.com These models can predict the potency, selectivity, and potential off-target effects of novel, unsynthesized analogs, thereby prioritizing the most promising candidates for chemical synthesis and experimental testing. mdpi.com

De Novo Drug Design: Generative AI models, such as Generative Adversarial Networks (GANs) and Variational Autoencoders (VAEs), can be employed for the de novo design of novel pyridazinone derivatives. researchgate.netnih.gov Trained on the structural rules of known active molecules, these models can generate new chemical entities with optimized properties, such as enhanced binding affinity for a specific target or improved pharmacokinetic profiles. mdpi.com This approach can uncover non-intuitive designs that might be missed by human chemists.

Target Identification and In Silico Screening: AI can analyze vast biological datasets to identify and validate novel drug targets. mdpi.com Once a target is identified, ML-powered virtual screening can rapidly screen millions of virtual compounds, including a virtual library of this compound derivatives, to identify potential hits. This significantly narrows the field of candidates for more resource-intensive experimental screening.

| AI/ML Application | Objective | Potential Impact on Research |

|---|---|---|

| QSAR Modeling | Predict biological activity from chemical structure | Prioritize synthesis of high-potential compounds |

| Generative Models (GANs, VAEs) | Design novel molecules with desired properties | Discover innovative chemical scaffolds and leads |

| Virtual High-Throughput Screening | Identify potential binders from large virtual libraries | Reduce costs and time of initial hit identification |

| Target Deconvolution | Predict likely biological targets for active compounds | Accelerate mechanism of action studies |

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding

To move beyond identifying a single target and to understand the holistic cellular impact of this compound, the integration of multi-omics data is paramount. This systems-biology approach can provide a comprehensive map of the compound's mechanism of action, identify biomarkers of response, and anticipate potential off-target effects.

Transcriptomics: By using techniques like RNA-sequencing (RNA-Seq), researchers can analyze the global changes in gene expression within cells or tissues following treatment with the compound. This can reveal entire signaling pathways that are modulated, offering clues to the primary mechanism and downstream effects. For instance, gene expression analysis has already been used to show that some pyridazinone derivatives upregulate pro-apoptotic genes like p53 and Bax. nih.gov

Proteomics and Metabolomics: Proteomics can identify the direct protein binding partners of the compound and quantify changes in protein expression levels, providing a clear picture of its molecular interactions. Metabolomics, the study of small molecule metabolites, can reveal how the compound alters cellular metabolism, which is a critical aspect of its efficacy in diseases like cancer and metabolic disorders.

By integrating these multi-omics datasets, researchers can construct detailed network models of the drug's action. This comprehensive understanding is crucial for optimizing the compound's therapeutic index, identifying patient populations most likely to respond, and uncovering novel therapeutic applications that may not be apparent from traditional single-target approaches.

Q & A

Q. What synthetic methodologies are optimized for 5-morpholino-6-phenyl-3(2H)-pyridazinone, and how can purity be ensured?

The synthesis typically involves cyclization of hydrazine derivatives with diketones or ketoesters to form the pyridazinone core, followed by substitution with morpholino and phenyl groups . Key steps include:

- Cyclization : Use reflux conditions with acetic acid or ethanol as solvents to promote ring closure .

- Substitution : Introduce morpholino groups via nucleophilic aromatic substitution under basic conditions (e.g., K₂CO₃ in DMF) .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures >95% purity. Monitor reaction progress via TLC .

Q. What analytical techniques are critical for characterizing this compound?

- Spectroscopy :

- X-ray crystallography : Resolve stereochemical ambiguities in crystalline forms .

Q. How can in vitro biological activity be screened effectively?

- Assay Design :

- Dosage : Test concentrations ranging from 1 nM to 100 µM, with indomethacin or aspirin as positive controls .

Advanced Research Questions

Q. How do structural modifications impact bioactivity in SAR studies?

- Substituent Effects :

- Morpholino group : Enhances solubility and modulates electron density on the pyridazinone ring, affecting receptor binding .

- Phenyl substitution : Para-substituted electron-withdrawing groups (e.g., -NO₂) increase antiplatelet activity by 30% compared to unsubstituted analogs .

- Methodology : Synthesize analogs via Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) and compare IC₅₀ values in dose-response assays .

Q. What computational approaches predict binding modes and pharmacokinetics?

- Docking Studies : Use AutoDock Vina to model interactions with COX-2 (PDB ID: 5KIR). The morpholino group forms hydrogen bonds with Arg120 and Tyr355 .

- QSAR : Develop models using MOE descriptors (e.g., logP, polar surface area) to correlate lipophilicity with BBB permeability .

- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories in GROMACS .

Q. How can contradictory bioactivity data between studies be resolved?

Q. What challenges arise during scale-up synthesis, and how are they mitigated?

- Key Issues :

- Low Yield in Cyclization : Optimize stoichiometry (1:1.2 hydrazine:diketone) and use microwave-assisted synthesis (80°C, 30 min) .

- Byproduct Formation : Introduce scavenger resins (e.g., QuadraPure™) during substitution steps .

- Process Analytics : Implement inline FTIR to monitor reaction completion .

Q. What novel biological targets are hypothesized for this compound?

Q. How can green chemistry principles be applied to its synthesis?

- Solvent Replacement : Replace DMF with cyclopentyl methyl ether (CPME), reducing E-factor by 40% .

- Catalyst Recycling : Recover Pd nanoparticles from Stille couplings using magnetic Fe₃O₄ supports .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.